

Minimizing sulfur interference in PCB 87 analysis

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Compound of Interest

Compound Name: 2,2',3,4,5'-Pentachlorobiphenyl

CAS No.: 38380-02-8

Cat. No.: B1596334

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Technical Support Center: PCB Analysis & Chromatography Division Subject: Minimizing Sulfur Interference in PCB 87 (

-Pentachlorobiphenyl) Analysis Document ID: TSC-PCB87-SUL-001 Status: Active / Verified

Executive Summary: The Sulfur-PCB 87 Conflict

In Gas Chromatography with Electron Capture Detection (GC-ECD), elemental sulfur (

) is the most pervasive interference in sediment and biological tissue extracts. While

typically elutes early (near PCB 8 or PCB 18 on non-polar columns), its concentration in environmental samples can be

to

times higher than your target analyte.

Why this matters for PCB 87: PCB 87 is a pentachlorobiphenyl. While it elutes later than the primary sulfur peak, massive sulfur contamination causes detector saturation and baseline hysteresis. The ECD cannot recover its baseline current fast enough after the sulfur "avalanche," leading to:

- False Negatives: The PCB 87 peak is lost in the tail of the sulfur disturbance.

- Integration Errors: Software incorrectly draws the baseline, skewing quantification.
- RT Shifts: Matrix overload can slightly shift retention times, causing PCB 87 to fall outside its window.

This guide provides authoritative protocols to eliminate sulfur without compromising PCB 87 recovery.

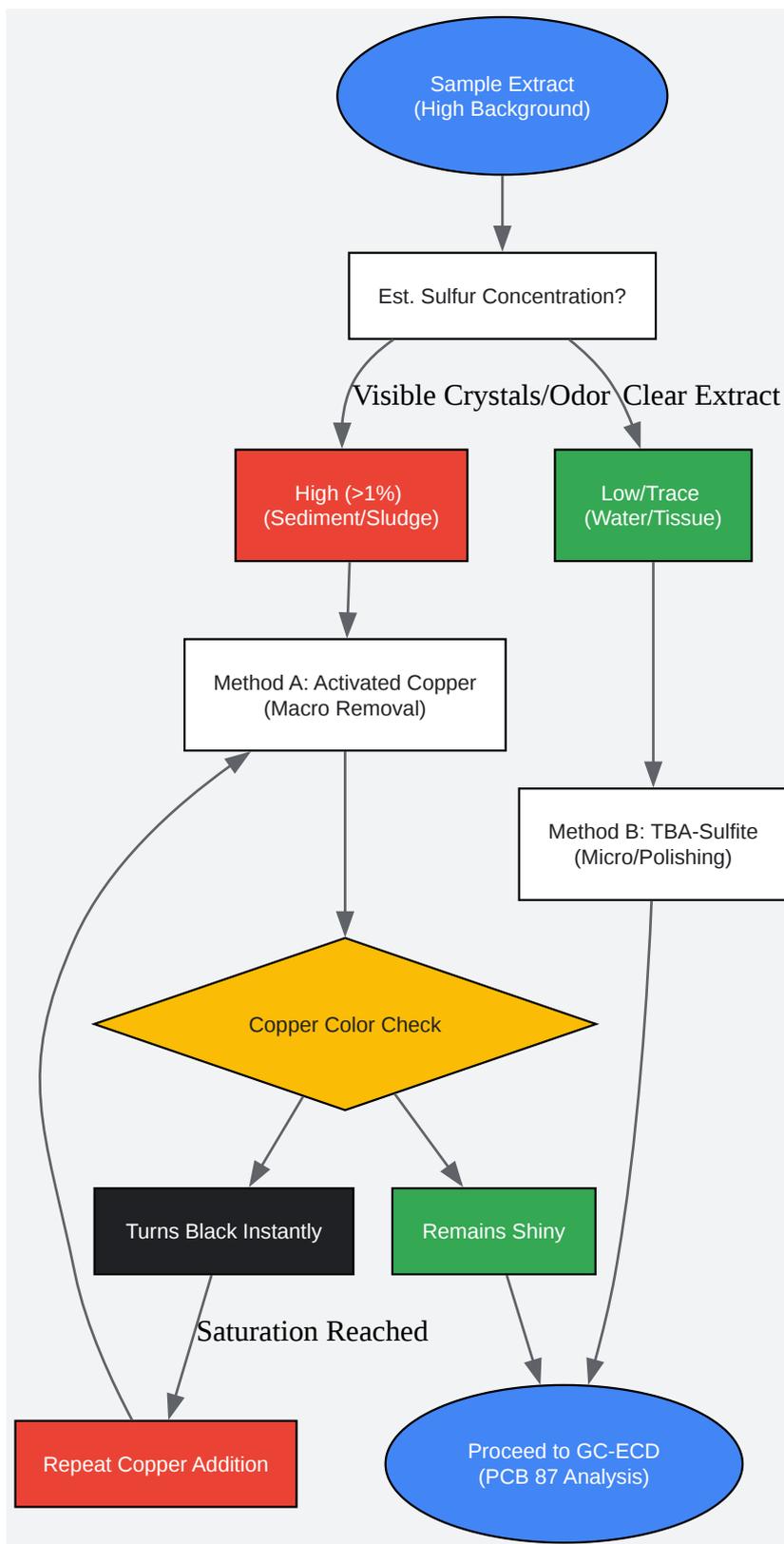
Module 1: Diagnostic & Decision Matrix

Before altering your extraction, confirm the interference is sulfur.

Symptoms of Sulfur Interference:

- The "Hump": A massive, broad, rising baseline starting early in the chromatogram (2–6 mins) and tailing significantly.
- Black Precipitate: If you used copper during extraction and it turned black immediately, you have high-level sulfur.
- ECD Quenching: The signal flatlines at the maximum (plateau) for >30 seconds.

Workflow Visualization: The Cleanup Decision Tree



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Figure 1: Decision logic for selecting the appropriate sulfur remediation technique based on sample load.

Module 2: Primary Cleanup Protocols (EPA 3660B Compliant)

Do not rely on GPC (Gel Permeation Chromatography) alone; sulfur often co-elutes with the pesticide/PCB fraction in GPC. You must use chemical precipitation.

Protocol A: Activated Copper (The "Gold Standard" for Sediment)

Best for: Heavily contaminated sediments where sulfur crystallizes.

The Science: Elemental sulfur reacts with metallic copper to form Copper(II) Sulfide (CuS), which precipitates out of the organic solvent.

Note: The copper must be "reactive."^[1] Oxidized (dull) copper will not work.

Step-by-Step Procedure:

- Activation:
 - Take ~2g of granular copper (20-30 mesh).
 - Rinse with dilute (Nitric Acid) until the copper turns bright, shiny pink/red.
 - Critical: Rinse thoroughly with Deionized Water (DI) to remove acid, then rinse with Acetone to remove water.
 - Why? Residual acid destroys PCBs and damages the GC column. Residual water creates an emulsion with hexane.
- Application:
 - Add the activated copper directly to the sample extract (in Hexane or Isooctane).

- Shake vigorously for 1–2 minutes.
- Observation & Iteration:
 - If Copper turns Black: The surface is saturated with CuS. Remove extract, transfer to a clean vial, and add fresh activated copper. Repeat until copper remains shiny.
 - If Copper remains Shiny: Sulfur is removed.^[1]
- Filtration:
 - Filter the extract through a glass wool plug or 0.45µm PTFE filter to remove fine copper dust.
 - Warning: Copper dust injected into the GC will ruin the inlet liner and degrade PCBs.

Protocol B: TBA-Sulfite (The "Polishing" Method)

Best for: Low-level interference or when copper causes degradation of co-analytes (e.g., certain organophosphates).

The Science: Tetrabutylammonium (TBA) acts as a Phase Transfer Catalyst, shuttling the sulfite ion (

) into the organic phase where it reacts with sulfur to form the water-soluble thiosulfate ion ().

Step-by-Step Procedure:

- Reagent Prep: Prepare TBA-sulfite reagent (saturated sodium sulfite in water with TBA hydrogen sulfate).
- Extraction:
 - Add 1 mL TBA-sulfite reagent to 1 mL sample extract.
 - Add 2 mL 2-Propanol (Isopropanol). Why? It breaks the emulsion and facilitates phase transfer.

- Agitation: Shake for 1 minute. Crystalline solids may form (sodium sulfite precipitating); this is normal.
- Separation:
 - Add 5 mL organic-free water.^{[1][2]} Shake again.
 - Allow phases to separate. The sulfur is now in the aqueous (bottom) layer as thiosulfate.
 - Transfer the top (organic) layer for analysis.

Module 3: Instrumental Optimization for PCB 87

If cleanup reduces sulfur but residual background persists, optimize the GC parameters to resolve PCB 87 from the interference tail.

Table 1: GC-ECD Optimization for Sulfur/PCB Separation

Parameter	Recommendation	Technical Rationale
Column Phase	DB-XLB or Rtx-PCB	These "low bleed" phases are engineered specifically to separate PCBs from interferences. Standard DB-5 columns often show sulfur tailing into the PCB region.
Inlet Temperature	250°C	High enough to volatilize PCB 87 (BP ~380°C), but avoid excessive heat which promotes sulfur activity in the liner.
Injection Mode	Pulsed Splitless	A pressure pulse (e.g., 30 psi for 0.75 min) tightens the solvent band, minimizing the width of the initial sulfur disturbance.
Detector (ECD)	320°C - 350°C	Running the ECD hotter prevents sulfur condensation on the anode, which causes the "standing current" to drop and sensitivity to plummet.
Carrier Gas	Hydrogen (or Helium)	Hydrogen provides sharper peaks (efficiency) at higher velocities, potentially separating the sulfur tail from the PCB 87 front.

Module 4: Troubleshooting & FAQs

Q1: I used copper, but my PCB 87 recovery dropped to 60%. Did the copper "eat" my PCB?

- Answer: Unlikely. PCBs are chemically stable against metallic copper. The loss is likely due to:

- Physical Adsorption: PCB 87 adsorbed onto the surface of the copper sulfide precipitate. Solution: Rinse the black copper solid with fresh hexane and combine it with your extract.
- Acid Residue: You didn't rinse the nitric acid off the copper thoroughly. Acid will degrade PCBs.

Q2: The copper turns black instantly, even after 5 treatments. What do I do?

- Answer: Your sample is likely elemental sulfur sludge (common in marine sediment).
 - Dilute the sample 1:10 (if detection limits allow).
 - Switch to the TBA-Sulfite method (Protocol B) as it has a higher molar capacity for sulfur removal than surface-area-limited copper.

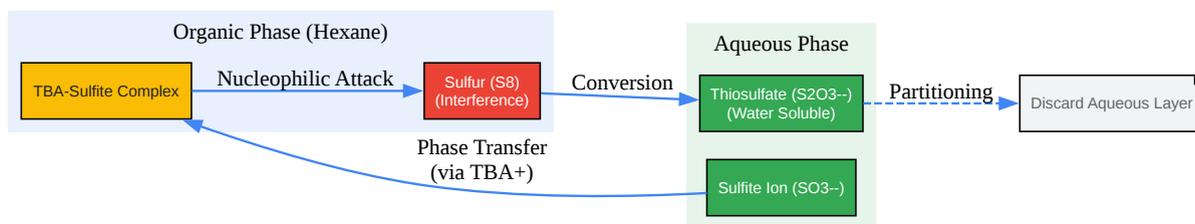
Q3: Can I use "Store Bought" Copper wire?

- Answer: No. Commercial wire has varnish/coatings. You must use ACS-grade granular copper or copper turnings, and you must acid-activate them immediately before use.

Q4: How do I know if the peak at 2.9 min is Sulfur or PCB?

- Answer: Check the spectrum ratio (if using GC-MS) or use a dual-column confirmation (e.g., DB-5 vs. DB-1701). Sulfur () has a unique spectral signature (64, 128, 160, 192, 224, 256). On ECD, sulfur peaks are often wider and more "Gaussian-distorted" than sharp PCB peaks.

Visualization: The TBA Reaction Mechanism



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Figure 2: The Phase-Transfer Catalyst mechanism allows aqueous sulfite to neutralize non-polar sulfur.

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